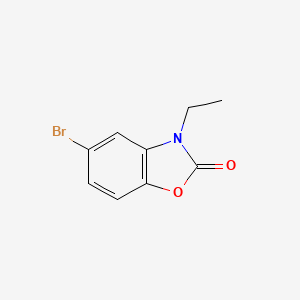

5-bromo-3-ethyl-3H-benzooxazol-2-one

説明

The exact mass of the compound 5-bromo-3-ethyl-3H-benzooxazol-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 355410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-bromo-3-ethyl-3H-benzooxazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3-ethyl-3H-benzooxazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-bromo-3-ethyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-2-11-7-5-6(10)3-4-8(7)13-9(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXOUBTUTSXARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of 5-bromo-3-ethyl-3H-benzooxazol-2-one

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 5-bromo-3-ethyl-3H-benzooxazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific derivative, 5-bromo-3-ethyl-3H-benzooxazol-2-one, providing a detailed exploration of its molecular structure, a robust methodology for its synthesis, and a comprehensive overview of the analytical techniques required for its thorough characterization. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the versatile benzoxazolone framework.

Introduction: The Significance of the Benzoxazolone Scaffold

The 2(3H)-benzoxazolone ring system is a bicyclic heterocyclic motif that has garnered significant attention in the field of drug discovery. Its unique combination of a benzene ring fused to an oxazolone ring imparts a favorable physicochemical profile, including a balance of lipophilic and hydrophilic properties and weak acidity.[3] This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The strategic modification of the benzoxazolone core, through substitution on both the benzene and oxazolone rings, allows for the fine-tuning of its biological activity and pharmacokinetic properties.[2][3] The title compound, 5-bromo-3-ethyl-3H-benzooxazol-2-one, represents a specific iteration of this scaffold, featuring a bromine atom at the 5-position and an ethyl group at the 3-position, modifications that are anticipated to influence its biological profile.

Molecular Structure of 5-bromo-3-ethyl-3H-benzooxazol-2-one

The fundamental structure of 5-bromo-3-ethyl-3H-benzooxazol-2-one consists of a planar benzoxazolone core. The bromine atom is attached to the benzene ring at position 5, and an ethyl group is bonded to the nitrogen atom of the oxazolone ring at position 3.

Core Components and Substituents

-

Benzoxazolone Core: A bicyclic system comprising a benzene ring fused to a five-membered oxazolone ring.

-

Bromine Substituent (C5): The electron-withdrawing nature of the bromine atom at this position can significantly influence the electronic distribution of the aromatic ring and the overall lipophilicity of the molecule.

-

Ethyl Substituent (N3): The ethyl group at the nitrogen atom of the lactam ring impacts the molecule's polarity, steric profile, and potential for intermolecular interactions.

Structural Visualization

Sources

literature review of substituted 1,3-benzoxazol-2(3H)-one derivatives

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of Substituted 1,3-Benzoxazol-2(3H)-one Derivatives

Introduction: The Privileged Scaffold

The 1,3-benzoxazol-2(3H)-one nucleus represents a quintessential "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, consisting of a benzene ring fused to an oxazolone ring, serves as the foundation for a multitude of compounds with a vast spectrum of biological activities.[1][2] Its unique physicochemical profile—featuring a weakly acidic N-H proton, a balance of lipophilic and hydrophilic regions, and multiple sites for chemical modification—makes it an ideal starting point for drug design.[1] Commercially successful drugs, such as the muscle relaxant Chlorzoxazone, validate the therapeutic potential inherent in this molecular framework.[3][4] This guide offers a comprehensive review for researchers and drug development professionals, detailing the synthetic routes to these derivatives, their diverse pharmacological profiles, and the critical structure-activity relationships (SAR) that govern their efficacy.

Part 1: Synthetic Strategies for 1,3-Benzoxazol-2(3H)-one Derivatives

The construction and functionalization of the benzoxazolone core can be achieved through several reliable synthetic pathways. The choice of method often depends on the desired substitution pattern, scale, and available starting materials.

Formation of the Core Heterocycle

The most common approach begins with an appropriately substituted o-aminophenol. The key step is the introduction of the C2 carbonyl group to facilitate cyclization.

-

Reaction with Urea/Phosgene Equivalents: The classical and cost-effective method involves the condensation of an o-aminophenol with urea at high temperatures. Alternatively, more reactive but hazardous reagents like phosgene or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) can achieve the cyclization under milder conditions, often leading to higher yields.

-

Oxidative Cyclization: Phenolic Schiff's bases, formed from the reaction of o-aminophenol and various aldehydes, can undergo oxidative cyclization to yield 2-substituted benzoxazoles, which can then be converted to the desired benzoxazolone.[5] A variety of catalysts, including manganese dioxide and molecular iodine, have been employed to promote this transformation.[5][6]

Derivatization at the N-3 Position

The nitrogen atom at the 3-position is the most common site for introducing structural diversity, as substituents here can significantly modulate the compound's pharmacological properties.

-

N-Alkylation: The acidic proton on the N-3 nitrogen is readily removed by a mild base (e.g., K₂CO₃, NaH), and the resulting anion can be alkylated with a variety of alkyl halides. This is a robust method for introducing side chains containing amines, ethers, or other functional groups.[3][7]

-

Mannich Reaction: The Mannich reaction provides a route to introduce aminomethyl groups at the N-3 position. This involves reacting the parent benzoxazolone with formaldehyde and a primary or secondary amine, a strategy used to synthesize derivatives with improved pharmacokinetic profiles.[8]

Substitution on the Benzene Ring

Functionalization of the carbocyclic ring is typically achieved either by starting with a pre-substituted o-aminophenol or by performing electrophilic aromatic substitution on the benzoxazolone core. Halogenation (e.g., chlorination, bromination) is common and often enhances biological activity.

Caption: General workflow for synthesizing N-3 substituted 1,3-benzoxazol-2(3H)-one derivatives.

Part 2: A Survey of Biological Activities

Substitutions on the 1,3-benzoxazol-2(3H)-one scaffold have yielded compounds with a remarkable array of pharmacological effects, targeting distinct biological pathways and receptors.

Caption: Diverse biological activities stemming from the 1,3-benzoxazol-2(3H)-one core structure.

Anti-inflammatory and Analgesic Activity

Many benzoxazolone derivatives exhibit potent anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade.[9] Some derivatives function as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs, but often with better gastrointestinal safety profiles.[10] A novel class of 4-substituted benzoxazolones has been identified as effective inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory fatty acids.[4]

Antimicrobial and Antifungal Activity

The scaffold is a fertile ground for the development of novel antimicrobial agents. Derivatives have shown broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and various yeasts.[7][11] The mechanism for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication.[6] Furthermore, certain derivatives have been investigated as anti-quorum sensing agents, which disrupt bacterial communication and virulence without directly killing the cells.[12]

Anticancer Activity

Numerous studies have reported the cytotoxic properties of substituted benzoxazolones against a range of human cancer cell lines, including HeLa (cervical cancer) and K562 (leukemia).[7][11] The antiproliferative effects are often dependent on the nature and position of the substituents, with some derivatives inducing apoptosis in cancer cells.[3]

Neuroprotective and CNS Activity

The benzoxazolone structure is adept at crossing the blood-brain barrier, making it suitable for developing CNS-active agents. Derivatives have been designed as high-affinity ligands for the 18 kDa translocator protein (TSPO) and sigma (σ) receptors, which are implicated in anxiety, depression, and neurodegenerative diseases.[13][14] For instance, N-benzyl substituted benzoxazolones are among the most selective and high-affinity sigma-1 receptor ligands currently known.[14]

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzoxazolone core has provided crucial insights into the structural requirements for various biological activities.

-

Influence of N-3 Substituents: For antimicrobial and cytotoxic activity, introducing N-substituted side chains containing basic amino groups (e.g., dimethylaminoethyl, diethylaminoethyl) often enhances potency.[7][11] In the context of sEH inhibition, attaching a lipophilic amino acid to the N-3 position via a linker dramatically increases inhibitory activity.[4]

-

Influence of Benzene Ring Substituents: Halogenation of the benzene ring, particularly at the C-5 or C-6 positions with chlorine or bromine, is a common strategy that frequently improves antimicrobial and cytotoxic effects.[7] For sigma-1 receptor affinity, para-substitution on an N-benzyl moiety with small atoms like Cl or F leads to higher affinity than ortho-substitution.[14]

-

Combined Effects: The interplay between substituents at different positions is critical. For instance, a combination of a halogen at C-5 and a specific aminoalkyl chain at N-3 can result in a compound with significantly improved biological activity compared to derivatives with only one of these features.

| Compound Class | Target/Activity | Key Substituent(s) | Resulting Potency (IC₅₀/Kᵢ) | Reference |

| 4-Substituted Benzoxazolones | Soluble Epoxide Hydrolase (sEH) | 4-pyrrolidine substituent | 1.72 µM | [4] |

| N-Benzyl Benzoxazolones | Sigma-1 Receptor | N-(para-chlorobenzyl) | 0.1 nM | [14] |

| 5-Substituted Benzoxazolones | TSPO Ligand | 5-amide substituent | High Binding Affinity | [13] |

| N-Aminoalkyl Benzoxazolones | Cytotoxicity (K562 cells) | N-(dimethylaminoethyl) | > 1 mM (low toxicity) | [7] |

Part 4: Experimental Protocol Example

This section provides a representative, step-by-step methodology for the synthesis of an N-alkylated benzoxazolone derivative, adapted from published literature. This protocol serves as a self-validating system for researchers.

Synthesis of 5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one[3]

This two-step protocol first creates the N-alkylated intermediate.

Materials and Equipment:

-

5-chlorobenzoxazol-2(3H)-one

-

1-bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 5-chlorobenzoxazol-2(3H)-one (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: To the stirring suspension, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one, as a white solid.

-

Characterization: The structure of the final product is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with reported values. As reported, the IR spectrum should show a characteristic C=O stretching frequency around 1774 cm⁻¹. The ¹³C NMR should retain the carbonyl carbon signal around δ=154.2 ppm.[3]

Conclusion and Future Outlook

The 1,3-benzoxazol-2(3H)-one scaffold continues to be a highly valuable and versatile platform in drug discovery.[1] Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven ability to interact with a wide range of biological targets ensures its continued relevance.[2][15] Future research will likely focus on leveraging this core to develop more selective and potent agents, particularly in the areas of oncology, neuropharmacology, and infectious diseases. The exploration of novel substitution patterns and the conjugation of the benzoxazolone moiety to other pharmacophores hold significant promise for the discovery of next-generation therapeutics.

References

-

Krawiecka, M., Kuran, B., Kossakowski, J., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-53. [Link]

-

Da Settimo, F., Taliani, S., Simorini, F., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5568-82. [Link]

-

Krawiecka, M., Kuran, B., Kossakowski, J., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-53. [Link]

-

Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2006). Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 54(5), 1840-1847. [Link]

-

Miandji, A. M., Ulusoy, S., Dündar, Y., et al. (2012). Synthesis and Biological Activities of Some 1,3-Benzoxazol-2(3H)-One Derivatives as Anti-Quorum Sensing Agents. Arzneimittelforschung, 62(7), e2. [Link]

-

Akhtar, M. J., Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Synthesis and structure-activity relationship of piperazine-bearing fluoro-benzoxazolone derivatives as potential melatonin receptor agonists. ResearchGate. [Link]

-

Prasher, P., Mall, T., & Sharma, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300245. [Link]

-

Li, Y., Wang, Y., Li, H., et al. (2019). Synthesis and Antifungal Activity of 2-(2-Benzoxazolyl)-1-arylethanone and 2-(2-Benzoxazolyl)-1-alkylethanone Derivatives. ResearchGate. [Link]

-

Kumar, R., Kumar, P., Siddiqui, A. A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 1045. [Link]

-

Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

-

Murty, M. S. R., Ram, K. R., Rao, R. V., & Yadav, J. S. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(7), 848-855. [Link]

-

Kumar, A., Kumar, S., & Saxena, A. (2020). Synthesis of substituted benzoxazole derivatives starting from o-aminophenol. ResearchGate. [Link]

-

An, C., Wang, Y., Zhang, Y., et al. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. Bioorganic & Medicinal Chemistry, 21(8), 2279-2289. [Link]

-

Kamal, A., Kumar, G. B., & Sreekanth, K. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

Khan, I., Zaib, S., Batool, S., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(4), 450-462. [Link]

-

Zampieri, D., Mamolo, M. G., Laurini, E., et al. (2009). Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the sigma1 binding site. European Journal of Medicinal Chemistry, 44(1), 124-30. [Link]

-

El-Sayed, N. N. E. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]

-

Ankita, V., & Kumar, S. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activities of Some 1,3-Benzoxazol-2(3H)-One Derivatives as Anti-Quorum Sensing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the sigma1 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

The Benzoxazolone Core: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold, a bicyclic heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry, earning the designation of a "privileged structure." Its journey, spanning over a century, has seen its evolution from a laboratory curiosity to the core of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and development of benzoxazolone compounds. We will delve into the foundational synthetic methodologies, trace their evolution, and illuminate the rationale behind key experimental choices. Furthermore, this guide will detail the remarkable breadth of biological activities exhibited by benzoxazolone derivatives, from their early application as muscle relaxants to their contemporary investigation as potent anti-inflammatory, anticancer, and antimicrobial agents. Detailed experimental protocols for seminal synthetic routes and key biological assays are provided, alongside a critical analysis of the signaling pathways modulated by these versatile compounds.

A Historical Perspective: From Serendipitous Discovery to a Pillar of Medicinal Chemistry

The story of the benzoxazolone core begins in the early 20th century, a time of burgeoning exploration in organic synthesis.

The Genesis: Graebe and Rostovzeff's Pioneering Synthesis

The first documented synthesis of the parent benzoxazolone ring system is credited to Graebe and Rostovzeff in 1902. Their approach utilized the Hofmann rearrangement of salicylamide, the amide derivative of salicylic acid. This reaction, involving the treatment of a primary amide with a halogen in a basic solution, results in the formation of a primary amine with one less carbon atom. In the case of salicylamide, the intermediate isocyanate undergoes intramolecular cyclization to yield benzoxazolone. This foundational discovery laid the chemical groundwork for all subsequent explorations of this heterocyclic family.

A Milestone in Therapeutics: The Advent of Chlorzoxazone

For several decades following its discovery, the benzoxazolone scaffold remained largely of academic interest. This changed dramatically in 1958 with the United States' approval of Chlorzoxazone, a centrally acting muscle relaxant.[1] This marked a pivotal moment, establishing the therapeutic potential of the benzoxazolone core and igniting broader interest in its derivatization. Chlorzoxazone's success demonstrated that this seemingly simple heterocycle could be endowed with potent and specific biological activity, paving the way for its recognition as a valuable pharmacophore.

The Art of Synthesis: Constructing the Benzoxazolone Core

The synthetic accessibility of the benzoxazolone scaffold has been a key driver of its widespread investigation. Over the years, a variety of methods have been developed, each with its own advantages and limitations.

The Classic Approach: Hofmann Rearrangement of Salicylamide

The original method for benzoxazolone synthesis remains a viable and instructive route. The causality behind this experimental choice lies in the inherent reactivity of the amide group and the ortho-positioning of the hydroxyl group, which facilitates the crucial intramolecular cyclization step.

Experimental Protocol: Hofmann Rearrangement of Salicylamide

Objective: To synthesize 2(3H)-benzoxazolone from salicylamide.

Materials:

-

Salicylamide

-

Sodium hydroxide (NaOH)

-

Household bleach (sodium hypochlorite solution, ~5.25%)

-

Hydrochloric acid (HCl), 10M

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, ice bath, filtration apparatus

Step-by-Step Methodology:

-

Preparation of the Salicylamide Solution: In a 125 mL beaker, dissolve 1.7 g of salicylamide in 50 mL of distilled water with stirring.

-

Preparation of the Hypochlorite Solution: In a separate beaker, prepare a solution containing 13 mL of household bleach, 3 g of NaOH, and 20 mL of distilled water.

-

The Rearrangement Reaction:

-

Place the salicylamide solution in an ice bath to cool.

-

Slowly add the prepared sodium hypochlorite solution dropwise to the salicylamide solution with continuous stirring. The temperature should be maintained below 10°C. The rationale for the low temperature is to control the exothermic reaction and prevent the formation of side products.

-

After the addition is complete, add 15 mL of 10% NaOH solution.

-

Remove the reaction from the ice bath and heat it to 70°C for 30 minutes. This heating step drives the rearrangement and subsequent cyclization.

-

-

Isolation of Benzoxazolone:

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution by slowly adding 25 mL of 10M HCl. This will cause the benzoxazolone to precipitate out of the solution. The protonation of the phenoxide intermediate is essential for its precipitation.

-

Collect the precipitate by vacuum filtration and wash it with cold distilled water.

-

A Workhorse Method: Cyclization of o-Aminophenols

The most versatile and widely employed route to substituted benzoxazolones involves the cyclization of o-aminophenols with a one-carbon carbonyl equivalent. The choice of the carbonyl source offers a high degree of flexibility in introducing substituents at the 2-position.

Common Carbonyl Equivalents:

-

Urea: A cost-effective and readily available reagent. The reaction is typically carried out in the presence of an acid catalyst.

-

Phosgene and its derivatives (e.g., triphosgene, carbonyldiimidazole): Highly reactive reagents that allow for milder reaction conditions. However, their toxicity necessitates careful handling.

-

Alkyl or Aryl Chloroformates: These reagents are useful for introducing alkoxy or aryloxy groups at the 2-position.

Experimental Protocol: Synthesis of Chlorzoxazone from 2-Amino-4-chlorophenol and Urea

Objective: To synthesize the muscle relaxant Chlorzoxazone.

Materials:

-

2-Amino-4-chlorophenol

-

Urea

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Reflux apparatus, filtration equipment

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorophenol and urea.

-

Acid-Catalyzed Cyclization: Add hydrochloric acid to the mixture. The acid protonates the urea, making it a more reactive electrophile for the nucleophilic attack by the amino group of the o-aminophenol.

-

Heating and Reflux: Heat the reaction mixture to reflux. The elevated temperature is necessary to overcome the activation energy for the condensation and cyclization reactions.

-

Isolation of Crude Product: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The crude Chlorzoxazone will precipitate out. Collect the solid by filtration.

-

Purification: Recrystallize the crude product from a 50% ethanol/water mixture to obtain pure Chlorzoxazone. The rationale for using a mixed solvent system is to achieve optimal solubility of the desired product at high temperatures and minimal solubility at low temperatures, allowing for efficient purification.[4][5][6]

Evolution of Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the benzoxazolone core, often focusing on milder reaction conditions, improved yields, and greater substrate scope. These include transition-metal-catalyzed C-H amidation and oxidative carbonylation reactions.

The Pharmacological Kaleidoscope of Benzoxazolones

The benzoxazolone scaffold has proven to be a remarkably fruitful template for the discovery of a wide array of bioactive compounds.

Central Nervous System Activity: Beyond Muscle Relaxation

While Chlorzoxazone's muscle relaxant properties are well-established, acting through the inhibition of polysynaptic reflex arcs in the spinal cord and subcortical areas of the brain, the CNS activity of benzoxazolone derivatives is not limited to this effect.[2][4][7][8] Research has explored their potential as anticonvulsant and anxiolytic agents.

Taming Inflammation: A Modern Frontier

A significant area of contemporary research focuses on the anti-inflammatory properties of benzoxazolone derivatives.

Soluble epoxide hydrolase is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory and vasodilatory effects. Inhibition of sEH increases the levels of EETs, thereby producing therapeutic benefits in inflammatory conditions. Benzoxazolone-based compounds have emerged as a promising class of sEH inhibitors. Structure-activity relationship (SAR) studies have revealed that substitution at the 4- and 5-positions of the benzoxazolone ring can significantly influence inhibitory potency.[9][10][11][12]

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against human sEH.

Principle: This is a fluorometric assay based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

Human recombinant sEH

-

sEH assay buffer

-

sEH substrate (e.g., PHOME)

-

Test compound

-

Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND)

-

96-well black microtiter plate

-

Fluorometric plate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound.

-

Reaction Setup:

-

To the wells of the 96-well plate, add the sEH assay buffer.

-

Add the test compound dilutions to the respective wells. Include wells for a vehicle control (solvent only) and a positive control.

-

Add the human recombinant sEH to all wells except the background control.

-

-

Initiation of Reaction: Add the sEH substrate to all wells to start the reaction.

-

Fluorescence Measurement: Incubate the plate at a controlled temperature (e.g., 37°C) and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[1][3][13]

Interleukin-6 is a pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. Benzoxazole derivatives have been shown to inhibit IL-6 production and signaling. The mechanism of action often involves the modulation of intracellular signaling pathways such as the NF-κB and MAPK pathways.[9][14][15][16][17]

Experimental Protocol: In Vitro IL-6 Inhibition Assay

Objective: To evaluate the ability of a test compound to inhibit the production of IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM cell culture medium supplemented with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound

-

ELISA kit for mouse IL-6

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 cells in 96-well plates until they reach a suitable confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour). The rationale for pre-treatment is to allow the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of IL-6. Include control wells with cells treated with vehicle and LPS, and cells with vehicle only (unstimulated).

-

Incubation: Incubate the plates for a suitable time (e.g., 24 hours) to allow for IL-6 production and secretion into the culture medium.

-

Quantification of IL-6: Collect the cell culture supernatants and measure the concentration of IL-6 using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of IL-6 inhibition for each concentration of the test compound and determine the IC50 value.[9][14][15][16][17]

The Fight Against Cancer: A Multifaceted Approach

The benzoxazolone scaffold has emerged as a promising platform for the development of novel anticancer agents, with derivatives exhibiting activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Their mechanisms of action are often complex and can involve the modulation of key signaling pathways that are dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzoxazolone derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

The NF-κB transcription factor plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Benzoxazolone compounds have been found to inhibit NF-κB signaling, thereby exerting their anticancer effects.

Experimental Protocol: Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours). Include vehicle-treated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.[18]

Combating Microbial Threats

Benzoxazolone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. One of the proposed mechanisms of action for their antibacterial effect is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[5][19][20][21][22]

Signaling Pathways and Data Visualization

To provide a clearer understanding of the mechanisms of action of benzoxazolone compounds, the following diagrams illustrate their interaction with key signaling pathways.

Synthetic Pathways to the Benzoxazolone Core

Caption: Key synthetic routes to the benzoxazolone core.

Benzoxazolone Derivatives as sEH Inhibitors

Caption: Mechanism of sEH inhibition by benzoxazolone derivatives.

Benzoxazolone Derivatives in Cancer Signaling

Caption: Inhibition of cancer signaling pathways by benzoxazolones.

Quantitative Data Summary

| Compound Class/Example | Biological Activity | Key Findings (IC50, etc.) | Reference |

| Chlorzoxazone | Muscle Relaxant | Centrally acting | [1] |

| 4-Substituted Benzoxazolones | sEH Inhibition | IC50 values in the low micromolar range | |

| Benzoxazolone-5-Urea Derivatives | sEH Inhibition | Potent inhibitors with IC50 values in the nanomolar range | [9][10][11][12] |

| 4-Sulfonyloxy/alkoxy Benzoxazolones | IL-6 Inhibition | Compound 2h showed strong inhibition of NO, IL-1β, and IL-6 production | [9] |

| Various Benzoxazolone Derivatives | Anticancer (Breast Cancer) | Demonstrated cytotoxicity against MCF-7 and MDA-MB-231 cell lines | [23][24] |

| Various Benzoxazolone Derivatives | Antimicrobial | Active against various bacterial and fungal strains | [23] |

Conclusion and Future Directions

The journey of benzoxazolone compounds, from their initial synthesis to their current status as a privileged scaffold in drug discovery, is a testament to the power of chemical exploration and medicinal chemistry. The versatility of their synthesis and the breadth of their biological activities continue to make them a fertile ground for the development of new therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in clinical trials for a variety of diseases. The rich history and promising future of benzoxazolone compounds ensure that they will remain a subject of intense scientific investigation for years to come.

References

-

Chlorzoxazone. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

- 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS p

- Preparation process of chlorazol thazone. (n.d.). Google Patents.

-

chlorzoxazone | Dosing & Uses. (n.d.). medtigo. Retrieved February 14, 2026, from [Link]

-

Chlorzoxazone 500mg Tablets: A Clinical Overview for Bulk Purchasers. (n.d.). GlobalRx. Retrieved February 14, 2026, from [Link]

-

Chlorzoxazone. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

- Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. (2023). ACS Omega.

- Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. (2013). Bioorg Med Chem Lett.

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmaceutical Sciences and Research.

- Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. (2023). ACS Omega.

- Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. (2023). ACS Omega.

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Preparation process of chlorazol thazone. (n.d.). Google Patents.

- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Letters in Drug Design & Discovery.

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- Synthetic method of chlorzoxazone. (n.d.). Google Patents.

- Synthesis of benzoxazole derivatives as interleukin-6 antagonists. (2017). Bioorg Med Chem.

- Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. (n.d.). ChemistrySelect.

- Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcer

- Synthesis and biological profile of benzoxazolone deriv

- Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (2014). Iran J Pharm Res.

-

Preparation of 2-aminophenol from Salicylic Acid. (2015). Sciencemadness Discussion Board. Retrieved February 14, 2026, from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). [Video]. YouTube. [Link]

-

Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, and benzothiazole scaffold. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

- Synthesis of benzoxazole derivatives as interleukin-6 antagonists. (2017). Bioorg Med Chem.

- Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. (2022). Org. Process Res. Dev..

- Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-a and IL-6 inhibitor and antimicrobial agents. (2015). J. Chem. Pharm. Res..

-

Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

- Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. (2023). ACS Omega.

- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)

- Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. (2016). Bioorg Med Chem.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.

- Process for preparing benzoxazolones-(2)and benzothiazolones-(2). (n.d.). Google Patents.

- Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences.

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). J Clin Med.

- Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simul

- Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. (2021). Anticancer Agents Med Chem.

- Gene expression and anticancer evaluation of Kigelia africana (Lam.) Benth. Extracts using MDA-MB-231 and MCF-7 cell lines. (2024). PLoS One.

-

PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

-

Identification and study of new NF‐κB‐inducing kinase ligands derived from the imidazolone scaffold. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

- Аntiproliferative, Pro-apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazole-2-Yl Hydrazones in Human Breast Cancer Cell Line Mda-Mb-231. (2024). Preprints.org.

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. agilent.com [agilent.com]

- 4. CN1235888C - Preparation process of chlorazol thazone - Google Patents [patents.google.com]

- 5. litfl.com [litfl.com]

- 6. Chlorzoxazone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 11. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. jocpr.com [jocpr.com]

- 15. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of benzoxazole derivatives as interleukin-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. preprints.org [preprints.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. youtube.com [youtube.com]

- 21. protocols.io [protocols.io]

- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 5-bromo-3-ethyl-3H-benzooxazol-2-one: An Application Note

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of 5-bromo-3-ethyl-3H-benzooxazol-2-one, a key intermediate in medicinal chemistry and drug discovery. The synthesis is achieved through the N-alkylation of the commercially available precursor, 5-bromo-2(3H)-benzoxazolone, using ethyl iodide. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details materials and methods, and discusses process optimization and safety considerations. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a reliable method for obtaining the target compound with high yield and purity.

Introduction

Benzoxazolone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 5-bromo-3-ethyl-3H-benzooxazol-2-one, serves as a crucial building block for the synthesis of more complex bioactive molecules. The introduction of the ethyl group at the N-3 position and the bromo-substituent at the C-5 position provides handles for further chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents.

This protocol details a straightforward and efficient method for the synthesis of 5-bromo-3-ethyl-3H-benzooxazol-2-one via the N-alkylation of 5-bromo-2(3H)-benzoxazolone. The reaction proceeds through a nucleophilic substitution mechanism, where the deprotonated nitrogen of the benzoxazolone ring attacks the electrophilic ethyl iodide.

Reaction Mechanism and Workflow

The synthesis of 5-bromo-3-ethyl-3H-benzooxazol-2-one is based on the N-alkylation of 5-bromo-2(3H)-benzoxazolone. The reaction mechanism can be summarized in the following key steps:

-

Deprotonation: A base, such as potassium carbonate, deprotonates the acidic proton on the nitrogen atom of the 5-bromo-2(3H)-benzoxazolone, forming a nucleophilic benzoxazolonate anion.

-

Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks the electrophilic carbon atom of ethyl iodide in an SN2 reaction.

-

Product Formation: This nucleophilic substitution results in the formation of the desired product, 5-bromo-3-ethyl-3H-benzooxazol-2-one, and potassium iodide as a byproduct.

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of 5-bromo-3-ethyl-3H-benzooxazol-2-one.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS Number |

| 5-bromo-2(3H)-benzoxazolone | ≥98% | Commercially Available | 63234-73-1[1] |

| Ethyl iodide | ≥99% | Commercially Available | 75-03-6 |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | 109-99-9 |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |

| Hexanes | ACS Grade | Commercially Available | 110-54-3 |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | 7757-82-6 |

| Silica gel | 230-400 mesh | Commercially Available | 7631-86-9 |

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Chromatography column

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 5-bromo-3-isopropylbenzo[d]oxazol-2(3H)-one.[2]

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2(3H)-benzoxazolone (1.0 mmol, 214 mg).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 mmol, 207 mg) and anhydrous tetrahydrofuran (THF, 20 mL) to the flask.

-

Stirring: Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).

-

Addition of Alkylating Agent: Add ethyl iodide (1.5 mmol, 0.12 mL) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material spot is no longer visible.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess THF under reduced pressure using a rotary evaporator.

-

Quench the reaction mixture with water (20 mL) and extract with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Product Characterization:

-

Collect the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product, 5-bromo-3-ethyl-3H-benzooxazol-2-one, by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point.

-

Results and Discussion

The expected outcome of this protocol is the successful synthesis of 5-bromo-3-ethyl-3H-benzooxazol-2-one. The yield of the reaction is anticipated to be high, similar to related N-alkylation reactions of benzoxazolones. The purity of the final product should be confirmed by the analytical techniques mentioned above.

Key considerations for optimization and troubleshooting:

-

Base: While potassium carbonate is effective, other non-nucleophilic bases such as cesium carbonate or sodium hydride could be explored to potentially improve reaction times or yields.

-

Solvent: Dichloromethane (DCM) or acetonitrile can be used as alternative solvents, although THF is generally suitable for this type of reaction.

-

Temperature: The reaction can be performed at a lower temperature (e.g., room temperature), but this will likely require a longer reaction time.

-

Moisture: The use of anhydrous reagents and solvents is crucial to prevent side reactions and ensure a high yield.

Safety Precautions

-

Conduct all steps of the synthesis in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Ethyl iodide is a lachrymator and should be handled with care.

-

THF is flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory synthesis of 5-bromo-3-ethyl-3H-benzooxazol-2-one. By following the detailed steps and considering the key optimization parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

-

General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Application Note & Protocols: Evaluating 5-bromo-3-ethyl-3H-benzooxazol-2-one as a Novel Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1] The inhibition of QS pathways represents a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance.[2] This document provides a comprehensive guide for the investigation of 5-bromo-3-ethyl-3H-benzooxazol-2-one , a benzoxazole derivative, as a potential quorum sensing inhibitor (QSI). While the benzoxazole scaffold is known for a range of biological activities, its application in quorum sensing modulation is an emerging area of interest.[3][4] This guide details the underlying principles of QS in key pathogenic models, Pseudomonas aeruginosa (Gram-negative) and Staphylococcus aureus (Gram-positive), and provides detailed protocols for the systematic evaluation of the candidate compound's efficacy.

Introduction: The Rationale for Quorum Sensing Inhibition

Bacteria utilize QS to coordinate gene expression in response to population density. This is achieved through the production, release, and detection of small signaling molecules called autoinducers.[1] In Gram-negative bacteria like P. aeruginosa, N-acyl homoserine lactones (AHLs) are common autoinducers, while Gram-positive bacteria such as S. aureus often use autoinducing peptides (AIPs).[5][6]

The QS systems in these pathogens are pivotal in regulating their virulence. In P. aeruginosa, the interconnected las and rhl systems, and to some extent the pqs system, control the expression of numerous virulence factors including proteases, hemolysins, and pyocyanin, as well as being integral to biofilm development.[7][8] In S. aureus, the accessory gene regulator (agr) system, governed by AIPs, controls the production of toxins and exoenzymes.[2][9]

Targeting these QS systems with small molecule inhibitors, such as the proposed 5-bromo-3-ethyl-3H-benzooxazol-2-one, offers a therapeutic strategy that aims to disarm pathogens rather than kill them, thereby potentially reducing the emergence of drug resistance.[2]

The Candidate Inhibitor: 5-bromo-3-ethyl-3H-benzooxazol-2-one

The benzoxazole core is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities.[3][4] The specific substitutions of a bromine atom and an ethyl group on the benzoxazolone structure may confer specific inhibitory properties against QS receptors or the synthesis of autoinducers. The protocols outlined herein are designed to rigorously test this hypothesis.

Quorum Sensing Pathways: An Overview

A fundamental understanding of the target pathways is crucial for interpreting experimental outcomes.

Pseudomonas aeruginosa: The Las/Rhl System

The QS network in P. aeruginosa is a well-characterized model for AHL-mediated signaling. The LasI synthase produces the autoinducer 3-oxo-C12-HSL, which binds to the LasR transcriptional regulator. This complex then activates the expression of genes, including rhlR. RhlR, in turn, is activated by its cognate autoinducer, C4-HSL (produced by RhlI), leading to the expression of a further suite of virulence genes.[7][10]

Caption: Hierarchical Las and Rhl quorum sensing systems in P. aeruginosa.

Staphylococcus aureus: The Agr System

The agr system in S. aureus is a classic example of peptide-based QS. The agrD gene encodes a pro-peptide that is processed and cyclized by AgrB, a transmembrane endopeptidase, to form the mature AIP.[6] Extracellular AIP is detected by the AgrC transmembrane sensor kinase. Upon binding AIP, AgrC autophosphorylates and then transfers the phosphate group to the AgrA response regulator.[11] Phosphorylated AgrA activates the transcription of the agr operon and the effector molecule, RNAIII, which in turn regulates the expression of numerous virulence factors.[12]

Caption: The Agr quorum sensing system in Staphylococcus aureus.

Experimental Protocols for Evaluating QSI Activity

The following protocols provide a tiered approach to screen and characterize the QSI potential of 5-bromo-3-ethyl-3H-benzooxazol-2-one.

Preliminary Assays: Biosensor-Based Screening

Biosensor strains are genetically engineered to produce a measurable signal (e.g., bioluminescence, fluorescence, or pigment) in response to specific autoinducers. They are an efficient tool for high-throughput screening of potential QSIs.

Protocol 3.1.1: Anti-QS Activity using Chromobacterium violaceum

C. violaceum produces the purple pigment violacein, a process regulated by AHL-mediated QS. Inhibition of this pigment production in the absence of bactericidal effects is a strong indicator of QSI activity.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) agar and broth

-

5-bromo-3-ethyl-3H-benzooxazol-2-one stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Inoculum: Grow C. violaceum overnight in LB broth at 30°C. Dilute the culture to an OD600 of 0.1.

-

Plate Setup: In a 96-well plate, add 180 µL of the diluted C. violaceum culture to each well.

-

Compound Addition: Add 20 µL of 5-bromo-3-ethyl-3H-benzooxazol-2-one at various concentrations (e.g., 1 to 200 µM). Include a vehicle control (DMSO) and a positive control QSI if available.

-

Incubation: Incubate the plate at 30°C for 24-48 hours, or until the control wells show deep purple coloration.

-

Growth Assessment: Measure the OD600 to assess bacterial growth. It is crucial to ensure the compound does not inhibit growth, as this would also lead to reduced violacein production.

-

Violacein Quantification:

-

Centrifuge the plate to pellet the cells.

-

Remove the supernatant and add 200 µL of DMSO to each well to lyse the cells and solubilize the violacein.

-

Measure the absorbance at 585 nm.

-

-

Data Analysis: Normalize the violacein production to cell growth (A585/OD600) and calculate the percentage of inhibition relative to the vehicle control.

Phenotypic Assays in Pathogenic Bacteria

Once preliminary QSI activity is confirmed, the next step is to evaluate the compound's effect on QS-regulated phenotypes in the target pathogens.

Protocol 3.2.1: Pyocyanin Inhibition Assay in P. aeruginosa

Pyocyanin is a blue-green, redox-active pigment and virulence factor produced by P. aeruginosa under the control of the rhl QS system.[10]

Materials:

-

P. aeruginosa (e.g., PAO1 or PA14)

-

LB broth

-

5-bromo-3-ethyl-3H-benzooxazol-2-one stock solution

-

Chloroform and 0.2 M HCl

Procedure:

-

Culture Preparation: Grow P. aeruginosa overnight in LB broth at 37°C. Dilute to an OD600 of 0.05 in fresh LB.

-

Treatment: In culture tubes, add the diluted culture and the test compound at desired concentrations. Include a vehicle control.

-

Incubation: Incubate at 37°C with shaking for 18-24 hours.

-

Growth Measurement: Measure the final OD600 of the cultures.

-

Pyocyanin Extraction:

-

Transfer 3 mL of the culture supernatant to a new tube.

-

Add 1.8 mL of chloroform and vortex to extract the pyocyanin (blue layer).

-

Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to move the pyocyanin into the acidic aqueous phase (pink layer).

-

-

Quantification: Measure the absorbance of the top aqueous layer at 520 nm. The concentration of pyocyanin (µg/mL) is calculated by multiplying the A520 by 17.072.

-

Analysis: Normalize pyocyanin concentration to cell density (OD600) and determine the inhibitory effect of the compound.

Protocol 3.2.2: Hemolysin Inhibition Assay in S. aureus

The production of alpha-hemolysin in S. aureus is regulated by the agr QS system.

Materials:

-

S. aureus (e.g., USA300)

-

Tryptic Soy Broth (TSB)

-

Sheep or rabbit blood agar plates

-

5-bromo-3-ethyl-3H-benzooxazol-2-one stock solution

Procedure:

-

Culture and Treatment: Grow S. aureus in TSB to early exponential phase (OD600 ~0.3). Add the test compound at various concentrations and continue to incubate until stationary phase (approx. 8 hours).

-

Supernatant Collection: Centrifuge the cultures and collect the cell-free supernatant.

-

Hemolysis Assay:

-

On a blood agar plate, punch small wells (4-5 mm diameter).

-

Add a fixed volume (e.g., 50 µL) of the collected supernatant into each well.

-

Incubate the plates at 37°C for 24 hours.

-

-

Analysis: Measure the diameter of the zone of hemolysis around each well. A reduction in the zone size in the presence of the compound indicates inhibition of hemolysin production.

Biofilm Inhibition Assays

QS is critical for biofilm formation in many bacteria.[10] The ability of 5-bromo-3-ethyl-3H-benzooxazol-2-one to inhibit biofilm formation is a key indicator of its potential as an anti-virulence agent.

Protocol 3.3.1: Crystal Violet Biofilm Assay

Materials:

-

Bacterial strain (P. aeruginosa or S. aureus)

-

Appropriate growth medium (e.g., LB for P. aeruginosa, TSB with 1% glucose for S. aureus)

-

96-well non-tissue culture treated plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid or Ethanol

Procedure:

-

Inoculum and Treatment: Prepare a diluted bacterial culture (OD600 of 0.05) in the appropriate medium. Add 180 µL of this suspension to each well of a 96-well plate. Add 20 µL of the test compound at various concentrations.

-

Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.

-

Staining:

-

Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).

-

Air dry the plate, then add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.

-

-

Quantification:

-

Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound dye.

-

Measure the absorbance at 595 nm.

-

-

Analysis: Compare the absorbance of treated wells to the vehicle control to determine the percentage of biofilm inhibition. Concurrently, run a parallel plate to measure planktonic growth (OD600) to ensure the observed effect is not due to bactericidal activity.

Data Presentation and Expected Outcomes

All quantitative data should be presented clearly for comparative analysis.

Table 1: Hypothetical QSI Activity of 5-bromo-3-ethyl-3H-benzooxazol-2-one

| Concentration (µM) | C. violaceum Violacein Inhibition (%) | P. aeruginosa Pyocyanin Inhibition (%) | S. aureus Hemolysis Zone (mm) | P. aeruginosa Biofilm Inhibition (%) |

| 0 (Control) | 0 | 0 | 15 ± 1.2 | 0 |

| 10 | 15 ± 2.5 | 10 ± 1.8 | 13 ± 0.9 | 20 ± 3.1 |

| 50 | 65 ± 4.1 | 58 ± 3.5 | 8 ± 0.7 | 75 ± 5.2 |

| 100 | 88 ± 3.2 | 82 ± 2.9 | 4 ± 0.5 | 91 ± 4.0 |

| IC50 (µM) | ~40 | ~45 | N/A | ~35 |

Data are presented as mean ± standard deviation. IC50 values are estimated based on dose-response curves.

Mechanistic Insights and Further Steps

Should 5-bromo-3-ethyl-3H-benzooxazol-2-one demonstrate significant QSI activity, further experiments would be warranted to elucidate its mechanism of action. These could include:

-

Gene Expression Analysis: Using qRT-PCR to measure the expression of key QS-regulated genes (e.g., lasI, rhlI, hcnA in P. aeruginosa; agrA, hla, rnaIII in S. aureus) in the presence of the compound.

-

Receptor Binding Assays: In vitro assays to determine if the compound directly binds to and antagonizes QS receptors like LasR or AgrC.

-

Enzyme Inhibition Assays: Assessing whether the compound inhibits autoinducer synthases like LasI or RhlI.

Sources

- 1. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development [frontiersin.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. jocpr.com [jocpr.com]

- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Key driving forces in the biosynthesis of autoinducing peptides required for staphylococcal virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Treatment of Staphylococcus aureus Biofilm Infection by the Quorum-Sensing Inhibitor RIP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of an autoinducing peptide signal reveals highly efficacious synthetic inhibitors and activators of quorum sensing and biofilm formation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Characterization of Benzoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive technical guide provides a detailed overview of the principal analytical techniques for the structural elucidation and characterization of benzoxazole derivatives. Benzoxazole and its analogues are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1][2][3] Their robust characterization is a critical step in drug discovery, development, and quality control. This document offers in-depth application notes explaining the theoretical basis and practical considerations for each technique, alongside field-proven, step-by-step protocols for their implementation.

Introduction: The Significance of Benzoxazole Derivatives

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[4][5] This privileged scaffold is present in a multitude of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][6][7] The precise structural confirmation and purity assessment of newly synthesized benzoxazole derivatives are imperative for establishing structure-activity relationships (SAR) and ensuring their safety and efficacy in therapeutic applications. This guide outlines a multi-technique approach to achieve unambiguous characterization.

Integrated Analytical Workflow

A comprehensive characterization of benzoxazole derivatives typically involves a combination of spectroscopic and chromatographic techniques to determine the molecular structure, purity, and other physicochemical properties. The following workflow provides a logical sequence for analysis.

Caption: A logical workflow for the comprehensive characterization of novel benzoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Structural Elucidation of Benzoxazole Derivatives

NMR spectroscopy is the most powerful and indispensable technique for the unambiguous structural determination of organic molecules, including benzoxazole derivatives.[1][8] It provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment, number, and connectivity of protons. For benzoxazole derivatives, aromatic protons on the fused benzene ring typically resonate in the downfield region (δ 7.0–8.5 ppm).[1] The proton at the C-2 position, if present, is characteristically observed as a singlet around δ 8.0–8.2 ppm.[1] Protons on substituents will have chemical shifts indicative of their electronic environment.[1][6] Coupling patterns (ortho, meta, para) are crucial for determining the substitution pattern on the benzene ring.[1]

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. The carbons within the benzoxazole core are influenced by the electronegative oxygen and nitrogen atoms, leading to a wide range of chemical shifts. The C-2 carbon is typically observed furthest downfield (around δ 150-165 ppm) due to its attachment to both heteroatoms. Aromatic carbons resonate in the δ 110-150 ppm range.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure and assigning quaternary carbons.

Table 1: Typical NMR Chemical Shifts (δ, ppm) for the Benzoxazole Core

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Causality and Notes |

|---|---|---|---|

| C-2 | ~8.0 - 8.2 (if H is present)[1] | ~150 - 165 | Highly deshielded due to attachment to both N and O heteroatoms. |

| C-4 | ~7.5 - 7.8[1] | ~110 - 120 | Influenced by the adjacent nitrogen atom. |

| C-5 | ~7.2 - 7.5[1] | ~120 - 130 | Typical aromatic carbon resonance. |

| C-6 | ~7.2 - 7.5[1] | ~120 - 130 | Typical aromatic carbon resonance. |

| C-7 | ~7.5 - 7.8[1] | ~115 - 125 | Influenced by the adjacent oxygen atom. |

| C-3a (bridgehead) | - | ~140 - 152 | Quaternary carbon fused to the benzene ring. |

| C-7a (bridgehead) | - | ~148 - 155 | Quaternary carbon fused to the benzene ring. |

Note: Shifts are referenced to TMS (δ 0.00 ppm) and can vary based on solvent and the electronic nature of substituents.[1]

Protocol: NMR Analysis of a Benzoxazole Derivative

This protocol outlines a standardized procedure for acquiring high-quality 1D and 2D NMR spectra for a purified benzoxazole derivative.

1. Sample Preparation: a. Determine Sample Quantity: Weigh 1-5 mg of the purified compound for ¹H NMR and 10-20 mg for ¹³C NMR into a clean, dry vial.[1] Higher concentrations are needed for ¹³C NMR due to the low natural abundance of the isotope.[1] b. Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). DMSO-d₆ is often used for benzoxazole derivatives.[6][9] The choice of solvent can influence chemical shifts. c. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. d. Reference Standard: Tetramethylsilane (TMS) is the common reference standard (δ 0.00 ppm).[8][10] It is often included in commercially available deuterated solvents. e. Transfer and Filtration: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve homogeneity. c. ¹H NMR Acquisition: i. Use a standard pulse program (e.g., 'zg30'). ii. Set an appropriate spectral width (e.g., -2 to 12 ppm). iii. Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. ¹³C NMR Acquisition: i. Use a proton-decoupled pulse program (e.g., 'zgpg30'). ii. Set an appropriate spectral width (e.g., 0 to 200 ppm). iii. Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus. A longer relaxation delay (d1) may be needed for quantitative analysis of quaternary carbons. e. 2D NMR Acquisition (if needed): i. Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize parameters as needed based on the sample.

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift axis using the residual solvent peak or the TMS signal. d. Integrate the peaks in the ¹H spectrum to determine proton ratios. e. Analyze the chemical shifts, coupling constants, and 2D correlations to elucidate the final structure.

Mass Spectrometry (MS)

Application Note: Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[4][11]

-

Molecular Ion Peak (M⁺ or [M+H]⁺): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound. The measured mass should be within a few ppm of the calculated theoretical mass.

-

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The benzoxazole ring is relatively stable, but cleavage of substituent groups and characteristic ring fissions can provide valuable structural clues that corroborate NMR data. The NIST WebBook provides a reference mass spectrum for the parent benzoxazole, showing major fragments.[12]

Protocol: LC-MS Analysis